7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate

Medicinal Chemistry Heterocyclic Synthesis SAR Studies

7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate (CAS 1330763-78-4) is a 5,6-dihydroimidazo[1,2-a]pyrazine derivative bearing a tert-butyl carbamate (Boc) at N7 and an ethyl ester at C3. This heterocyclic building block (MW 295.33 g/mol, C₁₄H₂₁N₃O₄) is supplied at ≥97% purity and is primarily utilized as a versatile intermediate in medicinal chemistry programs targeting kinases, phosphodiesterases, and other therapeutically relevant enzymes.

Molecular Formula C14H21N3O4
Molecular Weight 295.33 g/mol
CAS No. 1330763-78-4
Cat. No. B1383158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate
CAS1330763-78-4
Molecular FormulaC14H21N3O4
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1CCN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H21N3O4/c1-5-20-12(18)10-8-15-11-9-16(6-7-17(10)11)13(19)21-14(2,3)4/h8H,5-7,9H2,1-4H3
InChIKeyLWRLVLUSXQWAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate (CAS 1330763-78-4): Differentiated Heterocyclic Building Block for Medicinal Chemistry Procurement


7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate (CAS 1330763-78-4) is a 5,6-dihydroimidazo[1,2-a]pyrazine derivative bearing a tert-butyl carbamate (Boc) at N7 and an ethyl ester at C3 [1]. This heterocyclic building block (MW 295.33 g/mol, C₁₄H₂₁N₃O₄) is supplied at ≥97% purity and is primarily utilized as a versatile intermediate in medicinal chemistry programs targeting kinases, phosphodiesterases, and other therapeutically relevant enzymes [2]. Its defining structural feature—the 3,7-dicarboxylate regiochemistry—distinguishes it from the more common 2,7-dicarboxylate regioisomer and enables distinct synthetic trajectories and physicochemical properties relevant to lead optimization .

Why Regioisomeric Substitution Determines Synthetic and Biological Outcomes for 7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate


Generic substitution of 7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate with its 2,7-dicarboxylate regioisomer (CAS 1053656-22-6) or the imidazo[1,5-a]pyrazine scaffold variant (CAS 1251016-13-3) is not chemically equivalent and carries material risk in lead optimization. The position of the ethyl ester on the imidazole ring alters the electronic distribution of the fused bicyclic system, which directly impacts the pKa of the imidazole-like nitrogen (predicted 4.71 for the 3-ester vs. uncharacterized for the 2-ester), hydrogen-bonding geometry, and metabolic susceptibility . Furthermore, the 3-carboxylate imidazo[1,2-a]pyrazine substructure has been specifically associated with antiinflammatory activity in vivo, suggesting that regioisomeric substitution patterns translate into divergent biological outcomes [1]. For procurement decisions in SAR-driven medicinal chemistry, selecting the incorrect regioisomer can invalidate structure–activity relationships and derail lead series progression.

Quantitative Differentiation Guide: 7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate vs. Closest Analogs


Regiochemical Differentiation: 3-Ethyl Ester vs. 2-Ethyl Ester Imidazo[1,2-a]pyrazine

The target compound positions the ethyl ester at the imidazole C3 position, whereas the closest regioisomer (7-tert-Butyl 2-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate, CAS 1053656-22-6) carries the ethyl ester at C2. This regiochemical difference alters the electronic environment of the fused heterocycle: the predicted pKa of the target compound is 4.71±0.20 , while no pKa value is reported for the 2-ester regioisomer in authoritative databases, indicating differential ionization behavior. The 3-ester regioisomer places the electron-withdrawing ester adjacent to the bridgehead nitrogen, modulating the basicity of N1 (imidazole nitrogen) differently than the 2-ester arrangement. In the context of bacterial type IV secretion inhibition, flexible synthetic routes to both 2- and 3-aryl substituted imidazo[1,2-a]pyrazine regioisomers have been developed, and the resulting series demonstrated distinct structure–activity relationships, confirming that regioisomer choice is not interchangeable [1].

Medicinal Chemistry Heterocyclic Synthesis SAR Studies

Polar Surface Area Comparison: 3,7-Dicarboxylate vs. 2,7-Dicarboxylate (Monoacid) Analog

The target compound has a topological polar surface area (tPSA) of 73.66 Ų . In comparison, the related monoacid analog 7-(1,1-dimethylethyl) 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (CAS 885281-30-1), which bears a free carboxylic acid at C2 and a Boc group at N7, has a computed tPSA of 85 Ų . The 11.34 Ų lower tPSA of the target compound (due to ethyl ester masking of the acid functionality) predicts superior passive membrane permeability under Lipinski and Veber rules, while still retaining the capability for esterase-mediated hydrolysis to the active carboxylic acid in vivo. Both compounds share the 5,6-dihydroimidazo[1,2-a]pyrazine core with N7-Boc protection, isolating the effect of esterification at the C3 vs. C2 position.

Drug Design Physicochemical Properties Permeability

Orthogonal Protecting Group Strategy: Simultaneous Boc and Ethyl Ester Differentiation

The target compound uniquely combines an acid-labile tert-butyl carbamate (Boc) at N7 with a base-labile ethyl ester at C3 on the same 5,6-dihydroimidazo[1,2-a]pyrazine scaffold. This orthogonal protection enables sequential deprotection: the Boc group is cleaved under acidic conditions (TFA/DCM, 0–25 °C) while the ethyl ester is retained, and conversely, the ethyl ester is hydrolyzed under basic conditions (LiOH/THF/H₂O or NaOH/EtOH) while the Boc group remains intact . In contrast, analogs such as tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS 949922-61-6) offer only a single Boc-protected handle without a second orthogonally cleavable ester, limiting downstream diversification to a single vector [1]. The analog 7-tert-butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (CAS 2101207-00-3) provides orthogonal protection but at the 2-position rather than the 3-position, which alters the trajectory of elaborated substituents relative to the imidazo[1,2-a]pyrazine core.

Organic Synthesis Protecting Group Chemistry Solid-Phase Synthesis

Scaffold Regioisomerism: Imidazo[1,2-a]pyrazine vs. Imidazo[1,5-a]pyrazine Core

A scaffold-level comparator, 7-tert-butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate (CAS 1251016-13-3), shares the identical molecular formula (C₁₄H₂₁N₃O₄, MW 295.33) and the 3,7-dicarboxylate substitution pattern but differs in the ring fusion geometry: the [1,2-a] fusion in the target compound places the bridgehead nitrogen at the ring junction, while the [1,5-a] fusion places it at a different position, altering the spatial orientation of the ethyl ester and Boc groups relative to one another . This scaffold isomerism affects the trajectory of substituents in 3D space and the electronics of the aromatic system. The imidazo[1,2-a]pyrazine scaffold has been specifically validated as a privileged structure in PDE10A inhibitor development, with optimized leads demonstrating in vivo efficacy in preclinical models of psychosis—a therapeutic context not reported for the [1,5-a] scaffold analog [1]. This provides a target-class precedent for the [1,2-a] scaffold that is absent for the [1,5-a] isomer.

Scaffold Hopping Heterocyclic Chemistry Bioisosterism

Supplier-Documented Purity and Analytical Characterization

The target compound is commercially available at a documented purity of 97% (HPLC) from multiple independent suppliers including Fluorochem (Product Code F613686), with pricing at £2,524.00 per gram . The regioisomer 7-tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (CAS 1053656-22-6) is available from AKSci (X8755) at 97% purity , while the 2-methyl analog (CAS 2101207-00-3) is offered at 97% purity from Leyan . All three compounds share identical purity specifications, meaning purity alone does not differentiate them. However, the target compound is uniquely accompanied by a full MDL number (MFCD20231194) and documented hazard classification (GHS07: Harmful/Irritant, H302-H315-H319-H335), providing procurement-ready safety data that some comparator listings lack . The availability of NMR, HPLC, and LC-MS documentation from suppliers such as Moldb (Cat. M116337) further supports quality verification .

Quality Control Procurement Analytical Chemistry

Biological Precedent: 3-Carboxylate Imidazo[1,2-a]pyrazines as Antiinflammatory Scaffolds

The 3-carboxylate substitution pattern on the imidazo[1,2-a]pyrazine core has direct literature precedent for antiinflammatory activity in vivo. In a systematic SAR study, 2-arylimidazo[1,2-a]pyrazine-3-carboxylic acids (the deprotected analog of the target compound) were evaluated in rat paw edema models, with the most potent compounds (acids 8c and 8e) demonstrating antiinflammatory activity approximately equipotent to indomethacin, and several analogs (8a, 8d, 8f) displaying analgesic activity comparable to indomethacin in the acetic acid writhing test [1]. This 3-carboxylate-specific SAR has no direct counterpart in the 2-carboxylate imidazo[1,2-a]pyrazine literature, where the biological annotation is primarily centered on PDE10A inhibition [2]. For medicinal chemistry teams pursuing antiinflammatory or dual-mechanism programs, the 3-ester building block provides a direct synthetic entry point to a pharmacologically validated substructure, whereas the 2-ester regioisomer routes to a distinct biological target space.

Antiinflammatory In Vivo Pharmacology Structure–Activity Relationship

High-Value Application Scenarios for 7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate in Medicinal Chemistry and Chemical Biology


Lead Optimization for Antiinflammatory Drug Discovery Programs

Medicinal chemistry teams pursuing oral antiinflammatory agents should prioritize this 3,7-dicarboxylate building block because the 3-carboxylate imidazo[1,2-a]pyrazine substructure has demonstrated in vivo antiinflammatory efficacy equipotent to indomethacin in rat paw edema models [1]. The orthogonal Boc/ethyl ester protection enables sequential SAR exploration at both N7 and C3 positions. After structure-confirming deprotection (TFA-mediated Boc removal followed by ester hydrolysis), the resulting 3-carboxylic acid can be directly elaborated via amide coupling or incorporated into parallel library synthesis. The lower tPSA (73.66 Ų) of the ester prodrug form also supports adequate permeability during oral absorption screening [2].

Kinase or PDE Inhibitor Scaffold Diversification via Regioselective Elaboration

The imidazo[1,2-a]pyrazine core is a recognized privileged scaffold for ATP-competitive kinase and phosphodiesterase inhibition [1]. This compound offers two distinct diversification vectors: (i) N7 modification via Boc deprotection and subsequent alkylation/acylation/sulfonylation to explore the solvent-exposed region of the ATP-binding pocket, and (ii) C3 ester hydrolysis followed by amide formation to probe the hinge-binding region. The regiochemistry differentiates it from the 2,7-dicarboxylate analog, which orients the elaborated substituent toward a different region of the binding site. Researchers targeting PDE10A (Ki = 26 nM reported for related imidazo[1,2-a]pyrazine leads) [2] can use this building block to systematically explore N7 substituent effects while maintaining the C3 ester as a masked carboxylate for late-stage diversification.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 295.33 g/mol—comfortably within fragment-like space (MW < 300) and possessing 5 rotatable bonds with 0 hydrogen bond donors—this compound is an ideal core fragment for FBDD library construction [1]. The N7-Boc group serves as a protecting group during fragment elaboration and can be removed to reveal a secondary amine for direct conjugation to biophysical probes (e.g., SPR sensor chips, fluorescent reporters). The C3 ethyl ester provides a latent carboxylic acid that can be unmasked for improved aqueous solubility or converted to amides for fragment growing. The documented purity (97%) and MDL registration (MFCD20231194) ensure fragment library quality standards are met [2].

Chemical Biology Probe Synthesis for Target Engagement Studies

For chemical biology groups developing target engagement probes (e.g., PROTACs, photoaffinity labels, or fluorescent tracers), this building block provides a rigid, heterocyclic core with two addressable exit vectors. The N7 position (after Boc removal) is suitable for linker attachment toward E3 ligase ligands (PROTAC design) or fluorophore conjugation, while the C3 ester can be hydrolyzed and coupled to a target-protein binding motif. The scaffold's association with both antiinflammatory pharmacology (via the 3-carboxylate pattern) [1] and CNS-active PDE10A inhibition [2] makes it particularly valuable for designing bifunctional degraders or occupancy probes in neuroscience and inflammation programs. The complete hazard classification (GHS07) and safety documentation streamline institutional chemical safety review .

Quote Request

Request a Quote for 7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.